Acide FMoc-cis-3-aminocyclohexane-1-carboxylique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid and its derivatives involves various strategies, including the conversion of carboxyl groups to isocyano groups, cross-Claisen condensations, and the use of cycloaddition reactions. For example, the conversion of the carboxyl group of Fmoc-beta-amino acids into an isocyano group results in N-urethane-protected amino isonitriles, which have been utilized in the synthesis of tetrazole analogues of amino acids (Sureshbabu et al., 2009). Additionally, cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered esters offer a route to heterocyclic γ-amino acids, demonstrating the versatility of Fmoc-amino acids in synthesizing complex amino acid derivatives (Mathieu et al., 2015).

Molecular Structure Analysis

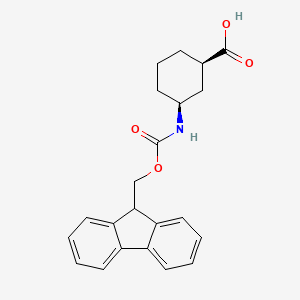

The molecular structure of Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid derivatives is characterized by the presence of the Fmoc group, which significantly influences their chemical behavior and reactivity. The Fmoc group adds steric bulk and provides protection for the amino group, facilitating its use in peptide synthesis without unwanted side reactions. The specific structure of the Fmoc-protected amino acids enables their application in synthesizing peptides with precise stereochemical control.

Chemical Reactions and Properties

Fmoc-amino acids engage in a variety of chemical reactions, underlining their utility in peptide synthesis. They can be glycosylated, converted into isocyanates for the formation of formamides, or used in the synthesis of complex peptide structures. The ability to perform glycosylation of Fmoc amino acids with unprotected carboxyl groups highlights their versatility in constructing glycopeptides and related compounds (Elofsson et al., 1991).

Applications De Recherche Scientifique

Synthèse de peptides

Ce composé est utilisé dans la synthèse de peptides {svg_1}. Le groupe Fmoc (Fluorenylméthyloxycarbonyle) est un groupe protecteur pour les amines dans la synthèse de peptides. Il est éliminé en conditions basiques, permettant l'ajout du prochain acide aminé dans la séquence {svg_2}.

Gels supramoléculaires

Le composé a été utilisé pour créer des gels supramoléculaires via un phénomène de co-assemblage {svg_3}. Ces gels sont formés par des gélateurs de faible poids moléculaire et leur stabilité a été évaluée à l'aide de divers tests {svg_4}.

Applications biomédicales

Le composé présente des applications biomédicales potentielles. Par exemple, il a été utilisé pour créer des hydrogels auto-supportants {svg_5}. Ces hydrogels ont montré un potentiel pour l'ingénierie tissulaire, soutenant entièrement l'adhésion, la survie et la duplication des cellules {svg_6}.

Systèmes de libération de médicaments

Le composé pourrait être utilisé dans des systèmes de libération de médicaments. Les hydrogels formés par ce composé peuvent incorporer des molécules de médicaments et les libérer de manière contrôlée {svg_7}.

Outils de diagnostic

Le composé pourrait être utilisé pour créer des outils de diagnostic. Les hydrogels formés par ce composé peuvent être utilisés dans des techniques d'imagerie, offrant une plateforme pour la détection et le diagnostic de maladies {svg_8}.

Matière première dans les produits pharmaceutiques

Le composé est une matière première et un intermédiaire important utilisé dans les industries de la synthèse organique, des produits pharmaceutiques et des produits agrochimiques {svg_9}.

Mécanisme D'action

Orientations Futures

Peptides are becoming increasingly important in various fields, including materials science due to their self-assembling properties . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .

Analyse Biochimique

Biochemical Properties

Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid plays a crucial role in biochemical reactions, primarily as a building block in peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. For instance, it is commonly used in conjunction with enzymes like proteases and peptidases, which facilitate the cleavage of peptide bonds . The Fmoc group is introduced to the amine group of the compound, protecting it during the synthesis process and ensuring that the desired peptide sequence is achieved without unwanted side reactions .

Cellular Effects

The effects of Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid on cellular processes are primarily observed during peptide synthesis. This compound influences cell function by facilitating the creation of specific peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism . For example, peptides synthesized using this compound can act as signaling molecules, influencing pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid exerts its effects through its interactions with biomolecules during peptide synthesis. The Fmoc group protects the amine group of the compound, preventing unwanted reactions. During the deprotection step, the Fmoc group is removed using a base like piperidine, which forms a stable adduct with the dibenzofulvene byproduct, ensuring that the peptide chain remains intact . This mechanism allows for the precise synthesis of peptides with the desired sequence and structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid are critical factors. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures . Long-term studies have shown that the compound maintains its efficacy in peptide synthesis, with minimal degradation observed over extended periods . It is essential to store the compound in a dry, cool environment to ensure its stability .

Dosage Effects in Animal Models

The effects of Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid in animal models vary with dosage. At low doses, the compound is well-tolerated and does not exhibit any toxic effects . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage for each specific application to avoid any harmful effects .

Metabolic Pathways

Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds . These interactions are essential for the synthesis of peptides with the desired sequence and structure .

Transport and Distribution

Within cells and tissues, Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions ensure that the compound reaches its target sites, where it can participate in peptide synthesis . The localization and accumulation of the compound within specific cellular compartments are crucial for its efficacy in peptide synthesis .

Subcellular Localization

The subcellular localization of Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid is primarily within the cytoplasm, where it participates in peptide synthesis . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound is available at the right place and time for efficient peptide synthesis .

Propriétés

IUPAC Name |

(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVAQZVOHKGTJY-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917099-03-7 | |

| Record name | rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-[1-(4-methylanilino)ethylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B1168312.png)